1,3-Benzothiazole-2-dithioperoxol
Description
1,3-Benzothiazole-2-dithioperoxol is a sulfur-containing heterocyclic compound characterized by a benzothiazole core substituted with a dithioperoxol (-S-S-O-) functional group at the 2-position. Benzothiazole derivatives are widely studied for their thermal stability, luminescent behavior, and utility in materials science and agrochemicals .
Properties
CAS No. |
66021-69-0 |
|---|---|
Molecular Formula |
C7H5NS3 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
2-(disulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C7H5NS3/c9-11-7-8-5-3-1-2-4-6(5)10-7/h1-4,9H |
InChI Key |
IZCHGOJNIHQWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzothiazolesulfenothioic acid can be synthesized through several methods. One common approach involves the condensation of ortho-aminobenzenethiol with carboxylic acid derivatives, followed by cyclization. Another method includes the radical cyclization of thioacylbenzanilides or the base-induced cyclization of ortho-haloanilides .
Industrial Production Methods: In industrial settings, the synthesis of 2-benzothiazolesulfenothioic acid often employs green chemistry principles. This includes the use of environmentally friendly reagents and solvents, such as the condensation of 2-aminobenzenethiol with aldehydes or ketones under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazolesulfenothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized benzothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted benzothiazole derivatives .
Scientific Research Applications
2-Benzothiazolesulfenothioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the production of vulcanization accelerators, antioxidants, and plant growth regulators
Mechanism of Action
The mechanism of action of 2-benzothiazolesulfenothioic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, block receptors, or modulate biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences and similarities between 1,3-Benzothiazole-2-dithioperoxol and structurally related compounds, based on available evidence:
Key Findings:
Functional Group Influence: The dithioperoxol group in this compound likely enhances its redox reactivity compared to 2-(thiocyanomethylthio)-benzothiazole, which contains a thiocyanate group (-SCN). In contrast, 2,1,3-benzothiadiazole derivatives exhibit superior thermal stability and luminescence due to extended π-conjugation from ethynyl substituents, a feature absent in the dithioperoxol analog .
Synthetic Complexity: Synthesis of benzothiazole derivatives often involves multi-step routes, such as nucleophilic substitution (e.g., NaN₃/NH₄Cl for azide intermediates) and cross-coupling reactions (e.g., PdCl₂(PPh₃)₂ for ethynyl groups) .
Environmental and Safety Considerations: 2-(Thiocyanomethylthio)-benzothiazole is subject to strict regulations in Japan due to its persistence and toxicity, suggesting that this compound may require similar scrutiny .
Q & A
Q. How can researchers design a synthesis route for 1,3-Benzothiazole-2-dithioperoxol?
Methodological Answer: Synthesis typically involves cyclization reactions using sulfur-containing precursors. For example:
- Start with 2-aminothiophenol derivatives and react with carbon disulfide under controlled conditions to form the benzothiazole core.
- Introduce dithioperoxol functional groups via oxidative coupling with peroxides or thiol-disulfide exchange reactions.
- Purify intermediates using column chromatography and confirm structural integrity via NMR and mass spectrometry.
- For crystallographic validation, employ X-ray diffraction (XRD) with refinement tools like SHELXL .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- NMR (¹H/¹³C): Identify proton environments and confirm substitution patterns.
- IR Spectroscopy: Detect functional groups (e.g., S–S stretching at ~500 cm⁻¹).
- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolve 3D structure using programs like SHELX .
- Thermogravimetric Analysis (TGA): Assess thermal stability under inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?
Methodological Answer:
- Standardize Assay Conditions: Control variables like solvent purity (e.g., anhydrous DMSO), pH, and incubation time.
- Dose-Response Analysis: Use IC₅₀/EC₅₀ values to compare potency across studies.
- Molecular Docking: Validate target interactions using software like AutoDock (e.g., binding to microbial enzymes ).
- Reproducibility Checks: Replicate experiments with independent synthetic batches and statistical validation (p < 0.05) .
Q. What strategies optimize the stability of this compound in experimental settings?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert gas (argon) to prevent oxidation of sulfur moieties .
- Stability Testing: Use HPLC to monitor degradation products over time under varying pH and temperature conditions.
- Protective Agents: Add antioxidants (e.g., BHT) to solutions to inhibit radical-mediated decomposition .
Q. How can computational modeling guide the design of benzothiazole-based inhibitors?
Methodological Answer:
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using software like CODESSA.
- DFT Calculations: Predict redox behavior of the dithioperoxol group using Gaussian09 with B3LYP/6-31G(d) basis sets.
- ADMET Profiling: Use SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of volatile sulfur byproducts.
- Spill Management: Neutralize spills with activated charcoal and dispose of waste via EPA-approved hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
